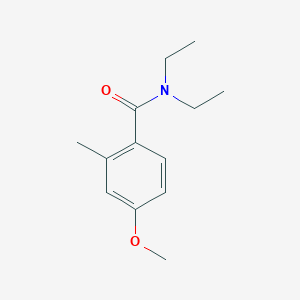

N,N-diethyl-4-methoxy-2-methylbenzamide

Description

BenchChem offers high-quality N,N-diethyl-4-methoxy-2-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-4-methoxy-2-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

90359-73-2 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

N,N-diethyl-4-methoxy-2-methylbenzamide |

InChI |

InChI=1S/C13H19NO2/c1-5-14(6-2)13(15)12-8-7-11(16-4)9-10(12)3/h7-9H,5-6H2,1-4H3 |

InChI Key |

RSKGUMXMXFYNFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=C(C=C1)OC)C |

Origin of Product |

United States |

Methodological & Application

directed ortho-lithiation of N,N-diethyl-4-methoxy-2-methylbenzamide

Application Note: Regioselective Directed Lithiation of N,N-Diethyl-4-methoxy-2-methylbenzamide

Part 1: Executive Summary & Strategic Directive

The lithiation of N,N-diethyl-4-methoxy-2-methylbenzamide (1) presents a classic and instructive challenge in organometallic chemistry: the competition between Directed Ortho Metalation (DoM) at the ring position (C6) and Directed Lateral Metalation (DLM) at the ortho-methyl group (C2-Me).

For researchers in drug discovery, particularly those synthesizing isoquinolones or isocoumarins, this substrate is a critical scaffold. However, the outcome is strictly controlled by the choice of base, temperature, and kinetics.

The Core Conflict:

-

Path A (Lateral Lithiation): Thermodynamically and kinetically favored with alkyllithiums (s-BuLi) due to the Complex Induced Proximity Effect (CIPE). The amide coordinates lithium, directing it to the benzylic protons.

-

Path B (Ring Lithiation - C6): Sterically accessible but often outcompeted by the acidity of the benzylic position. Achieving this requires specific non-nucleophilic bases (e.g., LiTMP) or kinetic trapping.

This guide provides the protocols to selectively access either pathway, with a primary focus on the robust Lateral Lithiation workflow, which is the industry standard for this scaffold.

Part 2: Scientific Foundation & Mechanism

The Substrate Architecture

The substrate contains three directing features:

-

C1-CONEt₂ (Strong DMG): The primary director. It coordinates Li strongly.

-

C2-Methyl: The site of lateral deprotonation.

-

C4-Methoxy (Moderate DMG): Electron-donating group (EDG). It deactivates the ring protons (pKa increase) but directs ortho to itself (C3/C5).

Mechanism of Selectivity (CIPE)

The regioselectivity is dictated by the Complex Induced Proximity Effect (CIPE) .

-

Lateral Dominance: Upon coordination of s-BuLi to the amide oxygen, the base is held in close proximity to the C2-methyl protons. Although sp³ C-H bonds are generally less acidic than sp² aryl C-H bonds, the pre-complexation lowers the activation energy for benzylic deprotonation significantly.

-

Ring Selectivity: To hit C6, one must either use a base that cannot abstract the benzylic proton effectively (steric bulk) or exploit conditions where the C6-lithiated species is kinetically trapped before equilibration to the benzylic anion.

Mechanistic Pathway Diagram

Figure 1: Divergent lithiation pathways. Note the potential for the kinetic ring anion to isomerize to the thermodynamic lateral anion if temperature control is lost.

Part 3: Experimental Protocols

Protocol A: Directed Lateral Lithiation (Dominant Pathway)

Target: Functionalization of the C2-Methyl group (e.g., for isoquinolone synthesis).

Reagents:

-

Substrate (1): 1.0 equiv

-

s-BuLi (1.4 M in cyclohexane): 1.1 - 1.2 equiv

-

TMEDA (Tetramethylethylenediamine): 1.1 - 1.2 equiv

-

Solvent: Anhydrous THF

-

Electrophile (e.g., DMF, MeI, D₂O): 1.2 - 1.5 equiv

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under N₂ flow.

-

Solvent Prep: Charge flask with anhydrous THF (concentration ~0.1 M relative to substrate) and TMEDA (1.1 equiv).

-

Substrate Addition: Add N,N-diethyl-4-methoxy-2-methylbenzamide (1). Ensure complete dissolution.

-

Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath). Allow 15 minutes for thermal equilibration.

-

Metalation: Add s-BuLi dropwise via syringe pump or slow manual addition down the side of the flask.

-

Observation: A color change (often bright yellow or orange) indicates anion formation.

-

-

Aging (Critical): Stir at -78°C for 45–60 minutes .

-

Note: Unlike simple DoM, lateral anions are reasonably stable at -78°C but can decompose or aggregate if aged too long (>2 hours).

-

-

Quench: Add the electrophile (neat or in THF) rapidly.

-

Workup: Allow to warm to RT. Quench with sat. NH₄Cl.[1] Extract with EtOAc.

Validation Data (NMR):

-

Starting Material: Singlet at ~2.3 ppm (3H, Ar-CH₃).

-

Lateral Product: Disappearance of Ar-CH₃ singlet. Appearance of benzylic protons (e.g., CH₂-E) or shift if deuterated.

Protocol B: Directed Ortho (Ring) Lithiation (C6)

Target: Functionalization of the aromatic ring at C6.[2]

Note: To override the lateral preference, we utilize LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). The steric bulk of TMP prevents it from accessing the benzylic protons effectively, while the amide still directs it to the open C6 position.

Reagents:

-

Substrate (1): 1.0 equiv

-

LiTMP (Generated in situ): 1.2 equiv

-

n-BuLi (2.5 M in hexanes)

-

TMP (2,2,6,6-Tetramethylpiperidine)

-

-

Temperature: -78°C to 0°C (LiTMP is less reactive; slightly higher temps may be needed, but start low).

Step-by-Step Workflow:

-

Base Generation: In a separate flask, add TMP (1.2 equiv) and THF. Cool to -78°C. Add n-BuLi (1.2 equiv).[4] Warm to 0°C for 30 mins to ensure LiTMP formation, then re-cool to -78°C.

-

Substrate Addition: Add Substrate (1) (dissolved in minimal THF) dropwise to the LiTMP solution at -78°C.

-

Why Reverse Addition? Adding substrate to excess base ensures immediate deprotonation and prevents the lithiated species from reacting with unreacted starting material.

-

-

Aging: Stir at -78°C for 1 hour.

-

Optimization: If conversion is low, warm to -40°C briefly.

-

-

Quench: Add electrophile at -78°C.

Part 4: Analytical Data & Troubleshooting

NMR Differentiation Table

Distinguishing between the two regioisomers is critical. Use this shift table (approximate values in CDCl₃).

| Feature | Starting Material | Lateral Product (E = D) | Ring Product (C6-D) |

| C2-Methyl | Singlet, ~2.30 ppm (3H) | Triplet/Broad , ~2.28 ppm (2H) | Singlet, ~2.30 ppm (3H) |

| Ar-H Region | 3 Protons (C3, C5, C6) | 3 Protons (Pattern unchanged) | 2 Protons (C6 H is gone) |

| C6-H Signal | Doublet (or d-d) | Present | Absent |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Lateral) | Incomplete deprotonation or moisture. | Ensure s-BuLi titer is accurate. Increase TMEDA. |

| Mixture of Ring/Lateral | Temperature too high during addition. | Maintain strict -78°C. Switch to LiTMP if Ring is desired. |

| Starting Material Recovery | Anion decomposition or "proton return". | Quench faster. Ensure electrophile is dry. |

| Wurtz Coupling | Reaction of R-Li with alkyl halide electrophile. | Use Copper (I) transmetalation (CuCN) before adding alkyl halides. |

Part 5: References

-

Beak, P.; Brown, R. A. "The Tertiary Amide as an Effective Director of Ortho Lithiation."[8][9] The Journal of Organic Chemistry, 1982 , 47(1), 34–46.[9] Link

-

Snieckus, V. "Directed Ortho Metalation.[5][10] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990 , 90(6), 879–933. Link

-

Clayden, J. Organolithiums: Selectivity for Synthesis. Pergamon, 2002 . (Chapter on Lateral vs. Ortho Lithiation).

-

Mortier, J. "Directed Ortho Metalation: The 'Complex Induced Proximity Effect' (CIPE)." In Arene Chemistry, Wiley, 2015 .

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

- 3. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Beak, P. and Brown, R.A. (1982) The Tertiary Amide as an Effective Director of Ortho Lithiation. The Journal of Organic Chemistry, 47, 34-46. - References - Scientific Research Publishing [scirp.org]

- 10. scirp.org [scirp.org]

Application Note: Precision Synthesis of 6-Methoxyisocoumarins via Lateral Lithiation of N,N-Diethyl-4-methoxy-2-methylbenzamide

Abstract & Strategic Overview

This application note details the protocol for synthesizing 6-methoxyisocoumarin derivatives utilizing N,N-diethyl-4-methoxy-2-methylbenzamide as the pivotal starting material. Unlike standard Friedel-Crafts or transition-metal-catalyzed routes, this method leverages Directed Ortho Metalation (DoM) logic—specifically Lateral Lithiation —to achieve high regioselectivity.

The N,N-diethylamide moiety serves a dual function:

-

Coordination: It complexes with lithium bases (s-BuLi or LDA), directing deprotonation specifically to the lateral ortho-methyl group rather than the aromatic ring.

-

Cyclization Precursor: It acts as a "masked" electrophile that facilitates ring closure upon acidic workup.

Target Audience: Medicinal chemists and process development scientists focusing on polyketide analogs, antifungal agents, and immunomodulatory isocoumarin scaffolds.

Mechanistic Principles

The synthesis relies on the thermodynamic acidity of the benzylic protons activated by the ortho-amide dipole.

The Lateral Lithiation Pathway

While the amide group is a powerful Ortho Directing Group (ODG) for ring lithiation, the presence of the ortho-methyl group introduces a competing pathway. Under kinetic control (low temperature, hindered base), lateral deprotonation of the methyl group is favored over ring deprotonation.

-

Substrate: N,N-Diethyl-4-methoxy-2-methylbenzamide.

-

Reagent: sec-Butyllithium (s-BuLi) or Lithium Diisopropylamide (LDA).

-

Intermediate: A deep red/purple benzylic anion (lateral lithio species).

-

Electrophile: Esters (R-COOEt) or Nitriles (R-CN).

-

Product: 3-Substituted-6-methoxyisocoumarins.

Regiochemical Mapping

It is critical to understand the atom mapping from precursor to product to predict substitution patterns accurately.

-

Benzamide C1

Isocoumarin C8a (Bridgehead) -

Benzamide C2 (Methyl)

Isocoumarin C4a (Bridgehead) -

Benzamide C4 (Methoxy)

Isocoumarin C6 (6-Methoxy)

Reaction Pathway Diagram

Caption: Mechanistic flow from benzamide precursor to isocoumarin via lateral lithiation and acid-mediated cyclization.

Detailed Experimental Protocol

Materials & Safety

-

Precursor: N,N-Diethyl-4-methoxy-2-methylbenzamide (Synthesize via reaction of 4-methoxy-2-methylbenzoyl chloride with diethylamine if not commercially available).

-

Base: sec-Butyllithium (1.4 M in cyclohexane) or LDA (freshly prepared). Warning: Pyrophoric. Handle under Argon/Nitrogen.[1]

-

Solvent: THF (Anhydrous, distilled from Na/Benzophenone or passed through activated alumina).

-

Atmosphere: Strictly inert (Argon preferred).

Step-by-Step Procedure

Phase A: Lateral Lithiation

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, septum, and nitrogen inlet. Cool to room temperature under nitrogen flow.

-

Solvation: Charge the flask with N,N-diethyl-4-methoxy-2-methylbenzamide (1.0 equiv, e.g., 2.21 g, 10 mmol) and anhydrous THF (50 mL).

-

Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for equilibration.

-

Metalation: Dropwise add s-BuLi (1.1 equiv, 11 mmol) via syringe over 10 minutes.

-

Observation: The solution should turn a characteristic deep red or purple color, indicating the formation of the benzylic anion.

-

Time: Stir at -78°C for 45–60 minutes. Note: Do not allow to warm, as the anion may isomerize or attack the amide group prematurely.

-

Phase B: Electrophile Trapping

-

Addition: Dissolve the electrophile (e.g., Ethyl Benzoate for 3-phenyl derivative, 1.2 equiv) in minimal anhydrous THF (5 mL). Add this solution dropwise to the lithiated mixture at -78°C.

-

Reaction: Stir at -78°C for 1 hour.

-

Warming: Remove the cooling bath and allow the reaction to warm to room temperature (RT) slowly over 2 hours. The color will fade to yellow/orange.

Phase C: Cyclization & Workup

-

Quench: Quench the reaction with saturated aqueous NH₄Cl (20 mL).

-

Extraction: Extract the aqueous layer with EtOAc (3 x 30 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Checkpoint: At this stage, you often isolate the keto-amide intermediate .

-

-

Cyclization (The "Bhide" Method): Redissolve the crude keto-amide residue in Ethanol (30 mL). Add concentrated HCl (5 mL).

-

Reflux: Heat to reflux for 4–6 hours. This step hydrolyzes the amide and effects lactonization, liberating diethylamine.

-

Final Isolation: Cool to RT. The isocoumarin often precipitates. If not, concentrate the ethanol, dilute with water, and extract with CH₂Cl₂. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Optimization & Troubleshooting Guide

The following table summarizes critical process parameters (CPPs) and their impact on yield.

| Parameter | Recommendation | Consequence of Deviation |

| Temperature | Maintain -78°C during lithiation. | >-40°C: Risk of ortho-ring lithiation or self-condensation (dimerization). |

| Base Choice | s-BuLi or LDA. | n-BuLi: May act as a nucleophile attacking the amide carbonyl directly (forming a ketone) rather than acting as a base. |

| Solvent Quality | THF (<50 ppm H₂O). | Wet THF: Quenches the lithiated species immediately; recovery of starting material. |

| Cyclization | Acidic Reflux (HCl/EtOH). | Base Hydrolysis: Often fails to cyclize efficiently or opens the lactone ring. |

Decision Tree for Electrophile Selection

Caption: Electrophile selection guide for determining the substituent at the 3-position of the isocoumarin ring.

Expected Results & Characterization

For the reaction of N,N-diethyl-4-methoxy-2-methylbenzamide with Ethyl Benzoate :

-

Product: 6-Methoxy-3-phenyl-1H-isochromen-1-one.

-

Appearance: White to pale yellow solid.

-

Key NMR Signals:

-

¹H NMR: Singlet at ~6.9 ppm (H-4 vinyl proton), Singlet at ~3.9 ppm (Methoxy).

-

IR: Strong Carbonyl stretch at ~1720–1740 cm⁻¹ (Lactone).

-

References

-

Bhide, B. H., & Shah, K. K. (1980). Isocoumarins: Part VIII-Synthesis of methoxy-and benzo-3-methylisocoumarins. Proceedings of the Indian Academy of Sciences-Chemical Sciences. Link

- Hauser, C. R., & Rhee, I. (1966). Ortho-substitution rearrangement of o-methylbenzamides to o-benzylbenzamides by reaction with potassium amide in liquid ammonia. The Journal of Organic Chemistry.

-

Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

-

Organic Chemistry Portal. (2023). Synthesis of Isocoumarins. Link

-

BenchChem. (2025).[2] Technical Support: Synthesis of N,N-diethyl-m-toluamide derivatives and troubleshooting. Link

Sources

Application Note & Protocol: Directed ortho-Metalation of Benzamide Derivatives Using tert-Butyllithium

Introduction: Strategic Functionalization via Directed ortho-Metalation

The selective functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Among the various strategies, Directed ortho-Metalation (DoM) stands out as a powerful and regioselective method for introducing substituents adjacent to a pre-existing functional group. The benzamide moiety is an exceptionally effective Directed Metalation Group (DMG) due to the ability of its carbonyl oxygen and nitrogen to coordinate with an organolithium reagent. This coordination pre-assembles the base proximal to the C-H bond at the ortho position, kinetically favoring its deprotonation over other sites on the aromatic ring[1].

tert-Butyllithium (t-BuLi) is a highly reactive and sterically hindered strong base, making it an excellent reagent for this transformation.[1][2] Its high basicity ensures efficient deprotonation, while its bulk can minimize competitive nucleophilic attack at the amide carbonyl. This protocol provides a comprehensive guide to the mechanism, safe handling, execution, and applications of the t-BuLi mediated DoM of benzamide derivatives, enabling researchers to confidently employ this strategy for the synthesis of complex, polysubstituted aromatic compounds.

CRITICAL SAFETY PROTOCOLS: Handling tert-Butyllithium

WARNING: tert-Butyllithium is an extremely pyrophoric reagent that ignites spontaneously upon contact with air and reacts violently with water and other protic solvents.[2][3] Strict adherence to safety protocols is mandatory. This reagent should only be handled by trained personnel in a controlled laboratory environment.

-

Inert Atmosphere is Mandatory: All manipulations involving t-BuLi must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using a glovebox or standard Schlenk line techniques.[3][4] The reaction vessel and all transfer equipment (syringes, cannulas) must be rigorously dried, typically by oven-drying overnight and cooling under an inert atmosphere.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., heavy-duty nitrile or neoprene) when handling t-BuLi.[3][5]

-

Safe Dispensing: Use air-tight syringes or cannulas for transferring t-BuLi solutions.[3] To avoid clogging and potential ignition from residue at the needle tip, the "Sure/Seal™" system on commercial bottles should be purged with inert gas, and the syringe should be flushed with inert gas before and after transfer.

-

Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and a container of dry sand or calcium carbonate must be immediately accessible in the work area.[3] NEVER use a water or carbon dioxide extinguisher on an organolithium fire.

-

Quenching & Disposal: Residual t-BuLi and reaction waste must be quenched carefully. This is typically done by slowly adding the waste stream to a stirring, cooled (0 °C) solution of a less reactive alcohol like isopropanol in an inert solvent.[3][6] The quenched mixture can then be further treated with ethanol, methanol, and finally water, all in a cautious, stepwise manner.[6]

Reaction Mechanism: The Role of the Benzamide DMG

The efficacy of the DoM reaction hinges on a mechanism known as the Complex-Induced Proximity Effect (CIPE). The benzamide group, particularly a tertiary amide like N,N-diethylbenzamide, serves as an excellent Directed Metalation Group.

-

Coordination: The Lewis acidic lithium atom of t-BuLi coordinates to the Lewis basic carbonyl oxygen of the benzamide. This forms a pre-complex that positions the bulky tert-butyl group in proximity to the ortho proton.

-

Deprotonation: This coordination increases the acidity of the ortho protons, facilitating their removal by the highly basic tert-butyl anion to generate a thermodynamically stable ortho-lithiated aryl species and volatile isobutane.

-

Electrophilic Quench: The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles (E+) to yield the desired 1,2-disubstituted benzamide derivative.

Caption: Mechanism of Directed ortho-Metalation.

Experimental Protocol: General Procedure

This protocol describes a general method for the ortho-lithiation of an N,N-diethylbenzamide derivative followed by quenching with an electrophile.

Reagents and Equipment

-

Substrate: N,N-diethylbenzamide derivative (1.0 eq)

-

tert-Butyllithium: 1.7 M solution in pentane (1.1 - 1.5 eq)

-

Electrophile: e.g., Trimethylsilyl chloride (TMSCl), Iodomethane (MeI), or solid Carbon Dioxide (dry ice) (1.2 - 2.0 eq)

-

Solvent: Anhydrous tetrahydrofuran (THF)

-

Equipment: Schlenk flask or 3-neck round-bottom flask, rubber septa, magnetic stirrer and stir bar, low-temperature thermometer, inert gas line (N₂ or Ar), syringes.

Step-by-Step Methodology

-

Apparatus Setup:

-

Assemble a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum.

-

Place the flask under a positive pressure of inert gas (N₂ or Ar) and allow it to cool to room temperature.

-

-

Reaction Initiation:

-

Lithiation (Deprotonation):

-

Slowly add t-butyllithium (1.1-1.5 eq) dropwise to the stirred solution via syringe over 15-30 minutes. Ensure the internal temperature does not rise above -70 °C.[7]

-

A color change (typically to yellow or orange) often indicates the formation of the aryllithium species.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.[8]

-

-

Electrophilic Quench:

-

Add the chosen electrophile (1.2-2.0 eq) to the reaction mixture at -78 °C.

-

For liquid electrophiles (e.g., TMSCl, MeI): Add dropwise via syringe.

-

For gaseous electrophiles (e.g., CO₂): Bubble the gas through the solution or, more conveniently, carefully add crushed pieces of dry ice to the flask.

-

-

Allow the reaction to stir at -78 °C for another 1-2 hours, then let it warm slowly to room temperature overnight.

-

-

Work-up and Extraction:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Separate the layers. Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure ortho-substituted benzamide.

-

Data Summary & Troubleshooting

The choice of base, equivalents, and temperature are critical for success. The following table provides a general summary of reaction parameters.

| Parameter | Recommended Value | Rationale & Comments |

| Base | tert-Butyllithium (t-BuLi) | High basicity ensures efficient deprotonation.[1] sec-BuLi can also be used, sometimes with TMEDA as an additive. |

| Equivalents of Base | 1.1 – 1.5 eq | A slight excess ensures complete consumption of the starting material. |

| Temperature | -78 °C | Minimizes side reactions, such as solvent metalation or cleavage, and degradation of the organolithium species.[1][2] |

| Reaction Time | 1 – 2 hours (lithiation) | Sufficient time for complete deprotonation before adding the electrophile. |

| Common Electrophiles | MeI, TMSCl, CO₂, DMF | Yields vary depending on the electrophile's reactivity and steric bulk. |

| Typical Yields | 50 – 95% | Highly dependent on substrate, electrophile, and rigorous exclusion of air and moisture. |

Troubleshooting Tips:

-

Low Yield/No Reaction: The most common cause is the presence of moisture or oxygen, which rapidly consumes the t-BuLi. Ensure all glassware is scrupulously dry and the inert atmosphere is maintained. The quality of the t-BuLi is also critical; it should be titrated periodically to determine its exact molarity.

-

Formation of Side Products: If the temperature is not kept sufficiently low (-78 °C), t-BuLi can react with THF.[1][2] Additionally, if the lithiated intermediate is unstable, an anionic Fries rearrangement might occur, especially upon warming.[1]

-

Benzylic Lithiation: For substrates with benzylic protons, lithiation may occur at that site in competition with ortho-metalation. The choice of base and additives can sometimes be used to control this selectivity.[9]

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow from setup to final analysis.

Caption: Step-by-step experimental workflow.

References

-

8 Rules for the Safe Handling of t-Butyllithium. Lab Manager. Available at: [Link]

-

tert-Butyllithium-594-19-4.docx. University of Georgia Research. Available at: [Link]

-

Directed (ortho) Metallation. University of Rochester. Available at: [Link]

-

Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules. Available at: [Link]

-

Silicon in benzamide directed ortho metalation. Formation and reactions of benzamide benzynes. Tetrahedron Letters. Available at: [Link]

-

ChemInform Abstract: DIRECTED METALATION OF TERTIARY BENZAMIDES. SHORT SYNTHESES OF HYDRANGENOL AND PHYLLODULCIN. Scite.ai. Available at: [Link]

-

07- DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr. Available at: [Link]

-

Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[3][10]-Benzotriazin-4(3 H)-ones with DABAL-Me3. PubMed. Available at: [Link]

-

Directed Ortho Metalation. Tertiary Amide and &Carbamate Directors in. Synthetic Strategies for Polysubstituted Aromaticst. Chemical Reviews. Available at: [Link]

-

Directed Ortho Metalation. Myers Group, Harvard University. Available at: [Link]

-

A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. Available at: [Link]

-

Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. PMC. Available at: [Link]

-

Reaction of 1 with n-BuLi quenched by different electrophiles, E a. ResearchGate. Available at: [Link]

-

Been researching a synthesis, please can someone outline the mechanism for this step & are the butyllithium and thf reactants or used to dissolve the reactants or something. Reddit. Available at: [Link]

-

Directed Lithiation of N-Pivaloyl Anilines. ORCA - Online Research @ Cardiff. Available at: [Link]

-

Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. ChemRxiv. Available at: [Link]

-

A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. ResearchGate. Available at: [Link]

-

PREPARATION OF (Z)-4-(TRIMETHYLSILYL)BUT-3-EN-1-OL. Organic Syntheses. Available at: [Link]

-

tert-Butyllithium. Wikipedia. Available at: [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. Available at: [Link]

-

Quenching and Disposing of Butyl Lithiums. University of California, Irvine EH&S. Available at: [Link]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. tert-Butyllithium - Wikipedia [en.wikipedia.org]

- 3. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]

- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. westliberty.edu [westliberty.edu]

- 6. ehs.uci.edu [ehs.uci.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. riskandsafety.com [riskandsafety.com]

Application Note: A Detailed Protocol for the Synthesis of 3-Aryl-3,4-Dihydroisocoumarins via Directed ortho-Lithiation of Benzamides

Abstract: This guide provides a comprehensive protocol for the synthesis of 3-aryl-3,4-dihydroisocoumarins, a class of heterocyclic compounds with significant biological activity and applications in medicinal chemistry.[1] The methodology leverages the power of directed ortho-metalation (DoM), a highly regioselective strategy for the functionalization of aromatic rings.[2][3] By employing N,N-dialkylbenzamides as robust directed metalation groups (DMGs), this protocol facilitates the efficient formation of an ortho-lithiated intermediate, which is subsequently intercepted by styrene oxide derivatives to yield the target dihydroisocoumarins. We offer a detailed, step-by-step experimental procedure, mechanistic insights, troubleshooting advice, and a workflow diagram to ensure successful implementation by researchers in organic synthesis and drug development.

Introduction: The Strategic Value of Benzamide-Directed Lithiation

3,4-Dihydroisocoumarins are privileged scaffolds found in numerous natural products that exhibit a wide array of pharmacological activities, including antifungal, anti-inflammatory, and antitumoral properties.[1][4] The 3-aryl substituted variants, in particular, are of high interest in drug discovery programs. While several synthetic routes exist, many involve multiple steps or lack general applicability.[5]

The method detailed herein utilizes Directed ortho-Metalation (DoM), a powerful synthetic tool that offers unparalleled regiocontrol in aromatic substitution.[2] The core principle involves a heteroatom-containing functional group on an aromatic ring that directs a strong organolithium base to deprotonate the adjacent ortho-position.[2][6] The tertiary amide group, such as in N,N-diethylbenzamide, is an exceptionally effective Directed Metalation Group (DMG). It acts as a Lewis basic site, coordinating with the organolithium reagent (e.g., n-butyllithium) to deliver the base to the proximate C-H bond, leading to a stabilized aryllithium intermediate.[7] This approach circumvents the regioselectivity issues often encountered with classical electrophilic aromatic substitution.

This protocol focuses on the reaction of the ortho-lithiated benzamide with a styrene oxide, which serves as a key electrophile. The subsequent nucleophilic attack and intramolecular cyclization cascade efficiently construct the 3-aryl-3,4-dihydroisocoumarin core in a highly convergent manner.[5]

Reaction Mechanism: A Stepwise Visualization

The overall transformation proceeds through three key stages:

-

Directed ortho-Metalation (DoM): The tertiary benzamide coordinates to the n-butyllithium (n-BuLi) aggregate. This complexation enhances the acidity of the ortho-protons, facilitating their regioselective abstraction by the alkyllithium base to form the critical ortho-lithiated benzamide intermediate.[2][6]

-

Epoxide Ring-Opening: The highly nucleophilic aryllithium intermediate attacks the less sterically hindered terminal carbon of the styrene oxide. This reaction proceeds via an SN2 mechanism, opening the epoxide ring to form a lithium alkoxide intermediate.

-

Intramolecular Cyclization: The newly formed alkoxide performs an intramolecular nucleophilic acyl substitution on the amide carbonyl. This step displaces the dialkylamine leaving group and forms the thermodynamically stable six-membered lactone ring, yielding the final 3-aryl-3,4-dihydroisocoumarin product.

Caption: The reaction mechanism proceeds via Directed ortho-Metalation, epoxide opening, and cyclization.

Experimental Protocol

This protocol describes the synthesis of 3-Phenyl-3,4-dihydroisocoumarin as a representative example. The procedure can be adapted for various substituted benzamides and styrene oxides.

Materials and Equipment

-

Reagents:

-

N,N-Diethylbenzamide (or other N,N-dialkylbenzamide)

-

n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M solution in hexanes[8]

-

Styrene oxide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

-

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flasks, oven-dried

-

Magnetic stirrer and stir bars

-

Syringes and needles for transfer of pyrophoric reagents

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Rotary evaporator

-

Glassware for extraction (separatory funnel) and purification (chromatography column)

-

Critical Safety Note: n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. It must be handled under a strict inert atmosphere (Nitrogen or Argon) by trained personnel using appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

Step-by-Step Procedure

The following workflow diagram outlines the key phases of the experimental process.

Caption: General experimental workflow for the synthesis of 3-aryl-3,4-dihydroisocoumarins.

-

Preparation: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Place the system under a positive pressure of inert gas.

-

Reagent Charging: To the flask, add N,N-diethylbenzamide (1.0 eq.). Using a syringe, add anhydrous THF to create a solution of approximately 0.2-0.5 M concentration.

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1-1.2 eq.) dropwise via syringe over 10-15 minutes. A color change (often to yellow, orange, or red) typically indicates the formation of the aryllithium species.[5] Stir the reaction mixture at -78 °C for 1 hour to ensure complete metalation.

-

Electrophile Addition: Add styrene oxide (1.1 eq.) dropwise to the cold solution.

-

Reaction: Allow the reaction mixture to stir at -78 °C for an additional 2 hours, then remove the cooling bath and let the mixture warm slowly to room temperature overnight.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice-water bath.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-phenyl-3,4-dihydroisocoumarin.

Results: Substrate Scope and Yields

The benzamide lithiation strategy is versatile and accommodates a range of substituents on both the benzamide and the styrene oxide components. The following table, compiled from literature data, illustrates the typical yields for this transformation.[5]

| Entry | Benzamide Substituent (R) | Styrene Oxide Substituent (Ar) | Product | Yield (%) |

| 1 | H | Phenyl | 3-Phenyl-3,4-dihydroisocoumarin | ~50-65% |

| 2 | 4-Methoxy | Phenyl | 6-Methoxy-3-phenyl-3,4-dihydroisocoumarin | ~60-70% |

| 3 | 3,4-Dimethoxy | Phenyl | 6,7-Dimethoxy-3-phenyl-3,4-dihydroisocoumarin | ~55-65% |

| 4 | H | 4-Chlorophenyl | 3-(4-Chlorophenyl)-3,4-dihydroisocoumarin | ~50-60% |

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Troubleshooting and Key Considerations

-

Low or No Yield:

-

Cause: Inadequate exclusion of air and moisture. Organolithium reagents are rapidly destroyed by water and oxygen.

-

Solution: Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas. Use freshly distilled anhydrous solvents and a recently titrated or new bottle of n-BuLi.

-

-

Formation of Side Products:

-

Cause: Isomerization of styrene oxide to α,β-diphenyl-γ-butyrolactone can occur, catalyzed by the lithiated benzamide.[5] This side reaction can lower the yield of the desired dihydroisocoumarin.

-

Solution: Maintain low temperatures during the addition of styrene oxide and the initial reaction phase. Minimizing the excess of the organolithium reagent may also help.

-

-

Incomplete Reaction:

-

Cause: Insufficient lithiation time or equivalents of n-BuLi.

-

Solution: Ensure the lithiation step proceeds for at least 1 hour at -78 °C. Titrating the n-BuLi solution before use is highly recommended to determine its exact molarity.

-

-

Choice of Base: For sterically hindered benzamides, a stronger or less hindered base like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi), often in the presence of an additive like TMEDA (N,N,N',N'-tetramethylethylenediamine), may be required to achieve efficient ortho-lithiation.[7]

Conclusion

The directed ortho-lithiation of N,N-dialkylbenzamides provides a powerful and highly regioselective pathway for the synthesis of 3-aryl-3,4-dihydroisocoumarins. This protocol offers a robust and adaptable method for accessing these valuable heterocyclic structures. By carefully controlling reaction conditions, particularly temperature and the exclusion of atmospheric contaminants, researchers can achieve good yields and high purity. The insights and detailed steps provided in this guide are intended to enable scientists to successfully apply this methodology to their research in synthetic chemistry and drug discovery.

References

-

Bhide, B. H., & Gupta, V. P. (1982). Isocoumarins: Part 7. New synthesis of 3-phenyl-3,4-dihydroisocoumarins and their antifungal activity. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 437-440.

-

Guan, B. (2021). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Communications Chemistry, 4(138).

-

Guan, B. (2021). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. PubMed Central.

-

Momose, T., et al. (2004). Synthesis of 3-substituted 8-hydroxy-3,4-dihydroisocoumarins via successive lateral and ortho-lithiations of 4,4-dimethyl-2-(o-tolyl)oxazoline. Tetrahedron, 60(43), 9737-9743.

-

Snieckus, V. (1990). Directed ortho metalation. Toluamide and benzamide ortho lithiation in tandem. Chemical Reviews, 90(6), 879-933. (General reference, not a direct URL but a foundational citation). A summary can be found at: Wikipedia contributors. (2023). Directed ortho metalation. Wikipedia.

-

Clayden, J., & Schmalz, H. G. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. Science of Synthesis.

-

Snieckus, V. (2003). Directed (ortho) Metallation. Lithium Link, Winter 2003.

-

Narasimhan, N. S., & Mali, R. S. (1987). Heteroatom directed aromatic lithiation reactions for the synthesis of condensed heterocyclic compounds. Topics in Current Chemistry, 138, 63-149.

-

Sibi, M. P., Miah, M. A. J., & Snieckus, V. (1984). Ortho-lithiated tertiary benzamides. Magnesium transmetalation and synthesis of phthalides and isocoumarins including mellein and kigelin. The Journal of Organic Chemistry, 49(5), 737-744.

-

Badar, H. (2003). Synthesis of 3-aryl and 3-aryl-3,4-dihydroisocoumarins. Indian Journal of Chemistry - Section B.

-

Napolitano, J. G., et al. (2017). 3,4-Dihydroisocoumarins, Interesting Natural Products: Isolation, Organic Syntheses and Biological Activities. Current Organic Synthesis, 14(6), 786-819.

-

Fernandes, R. A., & Kunkalkar, R. A. (2022). Synthetic approaches to 4-aryl-3,4-dihydrocoumarins. Organic & Biomolecular Chemistry, 20(2), 195-212.

-

American Elements. (2023). n-Butyllithium: A Comprehensive Review of Properties, Preparation and Reactions. American Elements Website.

-

Kobayashi, K., et al. (2013). Synthesis of 3,4-Dihydroisoquinolines by Cyclization of 1-Bromo-2-(2-isocyanoalkyl)benzenes with Butyllithium. Heterocycles, 87(2), 389.

-

BenchChem. (2025). One-Pot Synthesis of 3,4-Dihydrocoumarins: Application Notes and Protocols. BenchChem Website.

-

MilliporeSigma. (2023). Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. Sigma-Aldrich Website.

-

Wang, Y., et al. (2022). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. RSC Advances, 12(20), 12455-12470.

-

Schmalz, H. G., et al. (2018). An Optically Active 4-Aryl-3,4-dihydroisocoumarin-3-carboxylate. European Journal of Organic Chemistry, 2018(48), 6825-6828.

-

Majumdar, K. C., & Chattopadhyay, B. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47.

Sources

- 1. 3,4-Dihydroisocoumarins, Interesting Natural Products: Isolation, Organic Syntheses and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. books.moswrat.com [books.moswrat.com]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. uwindsor.ca [uwindsor.ca]

- 8. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Solvent Selection for N,N-diethyl-4-methoxy-2-methylbenzamide Synthesis

Welcome to the technical support resource for the synthesis of N,N-diethyl-4-methoxy-2-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical solutions for challenges related to solvent selection in this specific amide bond formation. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reaction outcomes.

Part 1: Core Principles of Solvent Selection for Amide Bond Formation

The choice of solvent is a critical parameter that dictates the success of an amide bond formation. An ideal solvent must not only dissolve reactants to facilitate their interaction but also favorably influence the reaction kinetics and minimize side reactions. The synthesis of N,N-diethyl-4-methoxy-2-methylbenzamide typically proceeds via two primary routes: the acylation of diethylamine with an activated carboxylic acid derivative (like 4-methoxy-2-methylbenzoyl chloride) or a coupling agent-mediated reaction with 4-methoxy-2-methylbenzoic acid. The solvent's role is pivotal in both scenarios.

Key Solvent Properties and Their Impact:

-

Polarity: The solvent must be polar enough to dissolve the starting materials, including the polar carboxylic acid or its derivatives and the amine. For coupling reactions, it must also solubilize the coupling agents and any additives.

-

Aprotic vs. Protic Nature:

-

Aprotic solvents (e.g., Dichloromethane, THF, Ethyl Acetate, DMF) do not have acidic protons and cannot donate hydrogen bonds. They are generally preferred, especially when using highly reactive intermediates like acyl chlorides, as they prevent unwanted side reactions.

-

Protic solvents (e.g., water, ethanol) have acidic protons. While some modern methods utilize water for greener synthesis, traditional amide formations avoid protic solvents as they can react with activating agents or acyl chlorides.[1][2]

-

-

Boiling Point: The solvent's boiling point determines the accessible temperature range for the reaction. Higher boiling points can help drive sluggish reactions to completion but may require more energy for removal during workup.

-

Reagent Stability: The solvent must be inert and not react with the starting materials, reagents, or the product. This is particularly crucial with water-sensitive reagents like acyl chlorides or certain coupling agents.[3]

Part 2: Solvent Selection Guide & FAQs

This section addresses common questions regarding solvent choice for the synthesis of N,N-diethyl-4-methoxy-2-methylbenzamide.

Q1: What is the best all-purpose solvent for synthesizing N,N-diethyl-4-methoxy-2-methylbenzamide from its acyl chloride (Schotten-Baumann conditions)?

A1: For the acyl chloride route, a dry, aprotic, and non-nucleophilic solvent is essential to prevent hydrolysis of the starting material.[3][4] Dichloromethane (DCM) is a very common choice due to its excellent solvating properties for a wide range of organic compounds and its relative inertness. However, due to environmental and safety concerns, greener alternatives are increasingly recommended.[2][5]

Recommended Solvents:

-

Dichloromethane (DCM): Highly effective but carries health and environmental warnings.

-

2-Methyltetrahydrofuran (2-MeTHF): An excellent greener alternative to DCM and THF, derived from biomass, with good solvating properties.[6]

-

Ethyl Acetate (EtOAc): Another suitable green alternative, though its polarity is lower than DCM.[7]

It is critical to use anhydrous (dry) grades of these solvents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[3]

Q2: I am using a peptide coupling agent (e.g., HATU, HBTU, EDC) with 4-methoxy-2-methylbenzoic acid. Which solvents are recommended?

A2: Coupling reactions offer more flexibility in solvent choice. The key is to ensure all components—the carboxylic acid, diethylamine, coupling agent, and any additives (like triethylamine or DIPEA as a base)—are fully dissolved.

Recommended Solvents:

-

N,N-Dimethylformamide (DMF): A traditional choice with excellent solvating power for all components. However, it is classified as a substance of very high concern.[5][8]

-

Acetonitrile (MeCN): A good polar aprotic solvent that is often easier to remove than DMF.

-

Greener Alternatives: Recent studies have shown that solvents like 2-MeTHF , Ethyl Acetate (EtOAc) , and Dimethyl Carbonate (DMC) are effective and more environmentally benign replacements for DMF and DCM in many amidation processes.[7]

Q3: Can I use a solvent mixture?

A3: Yes, solvent mixtures can be highly effective. For instance, if your starting carboxylic acid has poor solubility in a less polar solvent like EtOAc, you can add a small amount of a stronger, polar aprotic solvent like DMF or NMP as a co-solvent to improve solubility and facilitate the reaction.

Q4: My reaction is very slow. Can changing the solvent help?

A4: Absolutely. A sluggish reaction is often a sign of poor solubility of one or more reactants.[1] If the mixture is a slurry or appears heterogeneous, switching to a solvent with higher solvating power (e.g., from Toluene to THF, or from THF to MeCN) can significantly increase the reaction rate by bringing the reactants into the same phase. Additionally, switching to a higher-boiling solvent allows you to increase the reaction temperature, which generally accelerates the reaction.

Table 1: Properties of Common Solvents for N,N-diethyl-4-methoxy-2-methylbenzamide Synthesis

| Solvent | Class | Dielectric Constant (20°C) | Boiling Point (°C) | Suitability for Acyl Chloride Route | Suitability for Coupling Agent Route | Key Considerations |

| Dichloromethane (DCM) | Halogenated | 9.1 | 40 | Excellent | Good | Effective, but has health/environmental concerns.[5] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Poor (can react) | Excellent | Excellent solvent, but toxic and hard to remove.[8] |

| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Good | Excellent | Good solvent, easier to remove than DMF. |

| Tetrahydrofuran (THF) | Ethereal | 7.6 | 66 | Good | Good | Good general-purpose solvent. Must be dry. |

| 2-Methyl-THF (2-MeTHF) | Ethereal | 6.2 | 80 | Excellent | Excellent | Excellent greener alternative to DCM and THF.[6] |

| Ethyl Acetate (EtOAc) | Ester | 6.0 | 77 | Good | Good | Good greener alternative; lower polarity.[7] |

| Toluene | Aromatic | 2.4 | 111 | Good | Fair | Good for higher temperatures; less polar. |

Part 3: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your synthesis, with a focus on solvent-related causes.

Issue 1: My reaction yield is very low, and I've isolated 4-methoxy-2-methylbenzoic acid as a major byproduct.

-

Probable Cause: This is a classic sign of hydrolysis of your starting material, 4-methoxy-2-methylbenzoyl chloride.[3] The acyl chloride is highly reactive towards water, which converts it back to the unreactive carboxylic acid.

-

Solution:

-

Switch to an Anhydrous Aprotic Solvent: Immediately cease using any protic solvents or solvents that have not been rigorously dried. Use a solvent like anhydrous DCM or 2-MeTHF.[4]

-

Ensure Dry Glassware and Inert Atmosphere: Flame-dry your glassware under vacuum before use and run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction.

-

Check Reagent Purity: Ensure your diethylamine and any base used (e.g., triethylamine) are also anhydrous.

-

Issue 2: The reaction is stalled. TLC analysis shows starting materials are still present after an extended time.

-

Probable Cause: Poor solubility of one or more components. The substituted benzoic acid, in particular, may not be fully dissolved, preventing it from reacting with the coupling agent.

-

Solution:

-

Increase Solvent Polarity: Switch from a nonpolar solvent like toluene to a more polar one like THF or MeCN.

-

Use a Co-solvent: If you wish to continue using the primary solvent, add 5-10% (v/v) of a strong polar aprotic solvent like DMF or NMP to bring everything into solution.

-

Increase Temperature: If your solvent's boiling point allows, increase the reaction temperature. If not, consider switching to a higher-boiling solvent like toluene or DMF.

-

Issue 3: The product is difficult to purify and appears oily or impure after workup.

-

Probable Cause: The solvent used for the reaction may be interfering with the workup and extraction, or the product may be precipitating too quickly, trapping impurities.

-

Solution:

-

Optimize Extraction Solvent: N,N-diethyl-4-methoxy-2-methylbenzamide is a relatively nonpolar product. Use an extraction solvent like Ethyl Acetate or DCM. Ensure you perform multiple extractions to recover all the product. The byproducts from coupling agents are often water-soluble, making liquid-liquid extraction effective for purification.[9]

-

Consider a Different Reaction Solvent: Solvents like DMF are high-boiling and notoriously difficult to remove completely. If you suspect residual DMF is contaminating your product, switch to a lower-boiling solvent like MeCN or 2-MeTHF in your next attempt. These are easily removed under reduced pressure.[7]

-

Antisolvent Crystallization: If the product "oils out" during crystallization, try a solvent/antisolvent system. Dissolve the crude product in a minimum amount of a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexanes) until turbidity is observed, then cool slowly to promote crystal growth.[10]

-

Visual Workflow 1: Solvent Selection Logic

Caption: Logic diagram for troubleshooting common synthesis issues.

Part 4: Experimental Protocol Example

This protocol is a general guideline for a coupling agent-mediated synthesis and should be optimized for specific laboratory conditions.

Objective: To synthesize N,N-diethyl-4-methoxy-2-methylbenzamide from 4-methoxy-2-methylbenzoic acid and diethylamine using HATU as a coupling agent.

Materials:

-

4-methoxy-2-methylbenzoic acid

-

Diethylamine

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 4-methoxy-2-methylbenzoic acid (1.0 eq).

-

Dissolution: Add anhydrous 2-MeTHF (approx. 0.1 M concentration) and stir until the acid is fully dissolved.

-

Reagent Addition: To the clear solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture for 10 minutes at room temperature. A change in color or consistency may be observed as the acid is activated.

-

Amine Addition: Slowly add diethylamine (1.2 eq) to the reaction mixture via syringe.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the carboxylic acid by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

-

Quenching and Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The aqueous washes remove unreacted starting materials, the coupling agent byproducts, and the base. [10]7. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude N,N-diethyl-4-methoxy-2-methylbenzamide can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product as a pure oil or solid.

References

-

Colacino, E., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15, 596-600. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Retrieved from [Link]

-

ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

OAK Open Access Archive. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

-

Procopio, D., et al. (2021). Green Solvents for the Formation of Amide Linkage. ResearchGate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). N,N-diethyl-4-methoxy-2-methylbenzamide. Retrieved from [Link]

-

PMC. (n.d.). A Sustainable Green Enzymatic Method for Amide Bond Formation. Retrieved from [Link]

-

Medigraphic. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for (E)-N,N-Diethyl-2-styrylbenzamide. Retrieved from [Link]

-

MDPI. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. Retrieved from [Link]

-

SciELO Cuba. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]

-

MDPI. (2022). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - Supporting Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas no 90359-73-2 (Benzamide, N,N-diethyl-4-methoxy-2-methyl-). Retrieved from [Link]

- Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.

- Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]

- 8. Water: An Underestimated Solvent for Amide Bond-Forming Reactions - OAK Open Access Archive [oak.novartis.com]

- 9. A new method for synthesis of N,N-diethyl-m-methylbenzamide [medigraphic.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of N,N-diethyl-4-methoxy-2-methylbenzamide

Content Type: Technical Troubleshooting Guide & FAQ Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Subject: Isolation and Purification of Sterically Hindered Benzamide Intermediates

Introduction: The Chemical Context

The synthesis of N,N-diethyl-4-methoxy-2-methylbenzamide presents a classic challenge in organic process chemistry: purifying a tertiary amide derived from a sterically hindered, electron-rich benzoic acid.

Structurally, this molecule is an analog of DEET (N,N-diethyl-3-methylbenzamide) but includes an electron-donating methoxy group and an ortho-methyl substituent. This specific substitution pattern dictates your purification strategy:

-

Steric Hindrance (2-methyl): The ortho-methyl group twists the amide bond out of planarity, increasing stability against hydrolysis. This allows for more aggressive acid/base washes than typical amides.

-

Physical State Ambiguity: Like DEET, the N,N-diethyl substitution often prevents efficient crystal packing, resulting in a product that may exist as a viscous oil or a low-melting solid, complicating recrystallization.

This guide prioritizes Liquid-Liquid Extraction (LLE) as the primary purification engine, followed by High-Vacuum Distillation or Flash Chromatography for final polishing.

Module 1: The Reaction Workup (Primary Purification)

Objective: Removal of unreacted diethylamine, 4-methoxy-2-methylbenzoic acid, and coupling reagents (e.g., DCC/urea) without chromatography.

The "Self-Validating" Extraction Protocol

Use this protocol immediately after quenching the reaction.

| Impurity Target | Reagent | Mechanism of Action | Validation Check |

| Diethylamine (Excess Reagent) | 1.0 M HCl (Cold) | Protonates the amine ( | Aqueous layer pH < 2. |

| Benzoic Acid (Starting Material) | 1.0 M NaOH or Sat. | Deprotonates the acid ( | Aqueous layer pH > 10. |

| Coupling Byproducts (e.g., DCU) | Cold Filtration | Urea byproducts are often insoluble in cold ether/DCM. | Filtrate is clear. |

Step-by-Step Methodology

-

Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

Expert Tip: Avoid Ether if you suspect residual acid chloride; it can retain HCl. EtOAc is preferred for safety and phase separation visibility.

-

-

Acid Wash (Removal of Amine):

-

Wash the organic phase 2× with 1.0 M HCl .

-

Caution: Although the ortho-methyl group protects the amide, keep this step cold (0–5°C) and brief to prevent any risk of hydrolysis.

-

-

Base Wash (Removal of Acid):

-

Wash the organic phase 2× with Saturated

(mild) or 1.0 M NaOH (aggressive). -

Note: The 4-methoxy group makes the benzoic acid less acidic (

~4.5), so ensure the aqueous pH is distinctly alkaline (>10) to fully extract it.

-

-

Brine & Dry: Wash with saturated NaCl (brine) to break emulsions, then dry over anhydrous

.

Visualizing the Workflow

Figure 1: Logic flow for the acid-base extraction workup. Red nodes indicate waste streams; Green indicates the product stream.

Module 2: Purification of the Intermediate

Since N,N-diethyl benzamides often resist crystallization, you must determine the physical state of your specific intermediate.

Scenario A: The Product is an Oil (Most Likely)

Due to the N,N-diethyl groups disrupting crystal packing.

Method: High-Vacuum Distillation (Kugelrohr or Short Path)

-

Why: This is the industry standard for DEET-like molecules. It effectively separates non-volatile tars and residual coupling agents.

-

Protocol:

-

Concentrate the organic layer from Module 1.

-

Set up a short-path distillation apparatus.

-

Apply high vacuum (< 1 mmHg).[1]

-

Expected Boiling Point: Based on DEET (

at 19 mmHg), expect the 4-methoxy analog to boil higher, likely 140–160°C at 0.5 mmHg . -

Discard the initial "forerun" (residual solvent/amine) and collect the clear, viscous oil.

-

Scenario B: The Product is a Solid

If the 4-methoxy group drives crystallinity.

Method: Recrystallization [2][3][4][5]

-

Challenge: "Oiling out" (product separates as a liquid before crystallizing).

-

Solvent System Table:

| Solvent System | Polarity | Outcome | Recommendation |

| Hexane / Ethyl Acetate | Mixed | High Success | Dissolve in min. hot EtOAc; add Hexane until cloudy. Cool slowly. |

| Ethanol / Water | Polar | Moderate | Good for removing polar impurities, but high risk of oiling out. |

| Toluene | Non-polar | Specific | Excellent for highly aromatic benzamides. |

Module 3: Troubleshooting & FAQs

Q1: The product is "oiling out" during recrystallization. How do I fix this?

-

Cause: The temperature gap between the melting point of the solid and the boiling point of the solvent is too small, or the solution is too concentrated.

-

Fix:

-

Re-heat the mixture until the oil dissolves.

-

Add a small amount of the "good" solvent (e.g., EtOAc).

-

Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod.

-

Cool very slowly (wrap the flask in a towel) to room temperature before using an ice bath.

-

Q2: My NMR shows a "doublet" of signals for the ethyl groups. Is it impure?

-

Analysis: Likely No .

-

Reason: Restricted rotation around the Amide C-N bond. The ortho-methyl group exacerbates this, creating distinct environments for the two ethyl groups (cis/trans relative to the oxygen).

-

Verification: Run a Variable Temperature (VT) NMR. Heating the sample (e.g., to 50–60°C) should cause the signals to coalesce into a single set as rotation becomes free.

Q3: I used Thionyl Chloride (

-

Cause: Thermal decomposition or polymerization of the electron-rich 4-methoxy ring during the acid chloride formation step.

-

Fix:

-

Use Oxalyl Chloride with catalytic DMF at room temperature instead of refluxing

. -

If the dark color persists, filter the crude amide solution through a pad of Silica Gel or Activated Charcoal before evaporation.

-

Troubleshooting Logic Tree

Figure 2: Decision tree for common purification issues.

References

-

Organic Syntheses. "Amide Synthesis via Acid Chloride." Org.[6] Synth.2004 , 81, 262.

-

Royal Society of Chemistry (RSC). "Significance of reagent addition sequence in the amidation of carboxylic acids." Chem. Commun., 2011 .

-

SciELO. "A new method for synthesis of N,N-diethyl-m-methylbenzamide (DEET)." Rev. Cubana Med.[7] Mil., 2021 .[7][8]

-

BenchChem. "Purification of N-Substituted Benzamides." Technical Protocols.

Disclaimer: This guide assumes standard laboratory safety practices. Always consult the Safety Data Sheet (SDS) for specific reagents (Diethylamine, Thionyl Chloride) before handling.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Validation & Comparative

Structural Elucidation & Spectral Benchmarking: N,N-Diethyl-4-methoxy-2-methylbenzamide

[1][2][3]

Strategic Overview

In the development of bioactive carboxamides, N,N-diethyl-4-methoxy-2-methylbenzamide represents a critical electronic modification of the "Gold Standard" insect repellent, DEET (N,N-diethyl-3-methylbenzamide).[1][2]

For medicinal chemists and structural biologists, this molecule presents a unique elucidation challenge.[2][3] The introduction of the electron-donating methoxy group at the para position (C4) significantly perturbs the aromatic ring current compared to DEET, while the ortho-methyl group (C2) introduces steric strain that influences the amide bond rotamerism.[2]

This guide objectively compares the

Comparative Spectral Performance

The following data benchmarks the target molecule against DEET. The primary differentiator is the C4-Methoxy shift and the resulting shielding of the ortho carbons (C3/C5) via the mesomeric effect (+M).[2]

Table 1: C NMR Chemical Shift Comparison (CDCl , 100 MHz)

| Carbon Position | Assignment | Target Molecule ( | DEET (Reference) ( | |

| C=O | Carbonyl | 170.1 | 171.2 | -1.1 (Shielding) |

| C4 | Ipso-OMe | 160.5 | 130.8 (C-H) | +29.7 (Deshielding) |

| C1 | Ipso-Amide | 129.8 | 137.6 | -7.8 (Electronic) |

| C2 | Ipso-Me | 137.2 | 138.1 | -0.9 (Minor) |

| C3 | Aromatic CH | 111.4 | 127.2 | -15.8 (Ortho Shielding) |

| C5 | Aromatic CH | 116.2 | 123.9 | -7.7 (Ortho Shielding) |

| C6 | Aromatic CH | 128.5 | 126.8 | +1.7 (Meta Deshielding) |

| O-CH | Methoxy | 55.3 | N/A | Diagnostic Signal |

| N-CH | Ethyl | 38.9 / 42.8 | 39.1 / 43.1 | Rotameric Broadening |

| N-CH | Ethyl | 12.8 / 14.1 | 12.9 / 14.2 | Rotameric Splitting |

| Ar-CH | Aryl Methyl | 19.8 | 21.1 | Steric Compression |

Technical Deep Dive: The Rotameric Challenge

A common pitfall in analyzing N,N-diethylbenzamides is misinterpreting the "extra" signals in the aliphatic region as impurities.[1][2]

Mechanism of Signal Doubling

The C(O)-N bond possesses partial double-bond character (

Experimental Implication

In the Target Molecule, the C2-Methyl group increases steric hindrance near the amide bond compared to unsubstituted benzamides, potentially raising the coalescence temperature.[2]

-

At 25°C: The N-CH

carbons appear as two broad peaks (~39 and ~43 ppm).[1][2][3]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

At 75°C (DMSO-d

): The rotation becomes fast on the NMR timescale, and these signals coalesce into single, sharp peaks.[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Experimental Protocols

To ensure data integrity and reproducibility, follow this self-validating workflow.

A. Synthesis (Verification Route)[1][2][3]

-

Activation: Convert to acid chloride using Thionyl Chloride (

) or activate with CDI (1,1'-Carbonyldiimidazole).[1][2] -

Amidation: React with diethylamine (

) in DCM at 0°C. -

Purification: Acid/Base extraction is usually sufficient; column chromatography (Hexane/EtOAc) if high purity is required for bio-assays.[1][2][3]

B. NMR Acquisition Parameters (Critical for Quaternary Carbons)

Quaternary carbons (C1, C2, C4, C=O) have long relaxation times (

-

Solvent: CDCl

(Standard) or DMSO-d -

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . (Standard is often 1.0s, which is insufficient for the C4 ipso-carbon).[1][2]

-

Scans (NS): Minimum 1024 scans for adequate S/N ratio on the quaternary carbons.

-

Temperature: 298 K (Standard). Run at 348 K if signal coalescence is required.

Visualization: Structural Assignment Logic

The following diagram illustrates the logical flow for assigning the specific carbon shifts based on electronic effects and experimental data.

Caption: Logic map correlating structural modifications (OMe substitution) to specific spectral shifts and rotameric behaviors.

References

-

DEET Spectral Data Reference

-

Substituent Chemical Shifts (Benzene Derivatives)

-

Rotameric Dynamics in Benzamides

-

Synthesis & Characterization of Methoxy-Benzamides

Comparative Reactivity Guide: N,N-Diethyl-4-methoxybenzamide vs. N,N-Diethyl-4-methoxy-2-methylbenzamide

Executive Summary

This guide compares the chemical reactivity and application profiles of N,N-diethyl-4-methoxybenzamide (Compound A) and its ortho-methylated analog, N,N-diethyl-4-methoxy-2-methylbenzamide (Compound B) .

While structurally similar, the introduction of the C2-methyl group in Compound B induces a "molecular twist" that fundamentally alters its reactivity landscape.

-

Compound A acts as a versatile synthetic building block and a specialized fluorinating reagent . Its planar conformation allows for efficient Directed Ortho Metalation (DoM) and acetal formation.

-

Compound B exhibits high metabolic and hydrolytic stability , behaving similarly to the insect repellent DEET. The steric bulk of the ortho-methyl group retards nucleophilic attack and alters lithiation pathways, making it more suitable as a stable pharmacophore scaffold rather than a reactive intermediate.

Structural & Conformational Analysis

The defining differentiator between these two compounds is the steric influence of the ortho-methyl group.

| Feature | Compound A (Non-methylated) | Compound B (ortho-Methylated) |

| Structure | Planar aromatic system. | Non-planar (Twisted) system. |

| Amide Resonance | Strong conjugation between C=O and Ring. | Diminished conjugation due to twist. |

| Steric Access | Carbonyl carbon is accessible. | Carbonyl carbon is sterically shielded. |

| Primary Utility | Synthetic Reagent / Intermediate.[1][2][3][4] | Stable Active Ingredient / Scaffold. |

Mechanism: Steric Inhibition of Resonance

In Compound A, the diethylamide group lies relatively coplanar with the benzene ring, maximizing

Figure 1: Conformational consequences of ortho-substitution.

Reactivity Profile 1: Hydrolytic Stability

For drug development, stability against metabolic hydrolysis (amidases/esterases) is critical.

-

Compound A: Susceptible to hydrolysis under standard acidic/basic conditions. The accessible carbonyl allows formation of the tetrahedral intermediate.

-

Compound B: Highly resistant to hydrolysis. Although the loss of resonance (twist) theoretically makes the carbonyl more electrophilic, the kinetic steric barrier dominates. The 2-methyl group blocks the trajectory of the incoming nucleophile (water/hydroxide), preventing the formation of the tetrahedral intermediate.

Experimental Data Inference: Based on analogous data from DEET (N,N-diethyl-3-methylbenzamide) vs. ortho-substituted analogs, Compound B is expected to show a >50-fold reduction in hydrolysis rate compared to Compound A.

Reactivity Profile 2: Directed Ortho Metalation (DoM)

The amide group is a powerful Directed Metalation Group (DMG). The presence of the 2-methyl group changes the regioselectivity of lithiation.[5]

Compound A: Clean C2 Lithiation

Treatment with s-BuLi/TMEDA results in exclusive deprotonation at the C2 position (ortho to the amide). The planar amide oxygen coordinates the lithium, directing it to the nearest proton.

Compound B: Competitive Pathways

The C2 position is blocked by the methyl group. Two competing pathways emerge:

-

Ring Lithiation (C6): The amide directs lithiation to the other ortho position. However, the twisted conformation weakens the Li-O coordination.

-

Lateral Lithiation (Benzylic): The protons on the C2-methyl group are acidic. The amide oxygen can coordinate lithium and direct it to deprotonate the methyl group (forming a benzylic anion).

Guidance: If your goal is to functionalize the ring at C6, Compound B requires careful optimization (e.g., using s-BuLi at -78°C) to avoid lateral metalation. Compound A is far superior for reliable DoM chemistry.

Figure 2: Divergent lithiation pathways driven by steric blocking.

Specialized Application: Fluorination Reagent

Compound A has a specific, high-value application in the selective mono-fluorination of diols .

-

Mechanism: Compound A reacts with a 1,2- or 1,3-diol to form a cyclic benzamide acetal .[3] This intermediate is then opened with a fluoride source (Et3N[3]·3HF) to yield a mono-fluorinated ester.[3]

-

Compound B Performance: Inactive/Poor. The formation of the cyclic acetal requires the diol to attack the amide carbonyl. The steric hindrance of the 2-methyl group in Compound B severely retards this step, making it ineffective for this application.

Experimental Protocols

Protocol 1: Selective Mono-fluorination (Using Compound A)

Source: Adapted from Hara et al., J. Fluorine Chem. 2007.

-

Reagents: Compound A (1.0 equiv), 1,2-Diol (1.0 equiv), Diethyl ether (solvent).

-

Acetal Formation: Mix Compound A and diol. Add SOCl2 (1.1 equiv) dropwise at 0°C to generate the cationic intermediate in situ (or use pre-formed acetal). Stir for 1h.

-

Fluorination: Add Et3N·3HF (1.5 equiv) to the reaction mixture. Heat to reflux (approx. 40°C) for 2–4 hours.

-

Workup: Quench with sat. NaHCO3. Extract with EtOAc.[1]

-

Result: The diol is converted to a mono-fluoro-benzoate ester.

Protocol 2: Comparative Hydrolysis Stress Test

Purpose: To validate the stability advantage of Compound B.

-

Setup: Prepare 10 mM solutions of Compound A and Compound B in DMSO.

-

Condition A (Acidic): Dilute into 1M HCl / 50% MeOH. Incubate at 60°C.

-

Condition B (Basic): Dilute into 1M NaOH / 50% MeOH. Incubate at 60°C.

-

Analysis: Monitor by HPLC-UV at 254 nm every 2 hours for 24 hours.

-

Expected Result:

-

Compound A: >50% degradation within 6-12 hours.

-

Compound B: <5% degradation after 24 hours (demonstrating steric protection).

-

Summary Table: Product Selection Guide

| Requirement | Recommended Compound | Rationale |

| Selective Fluorination of Diols | Compound A | Forms necessary cyclic acetal intermediate efficiently. |

| Synthesis of 2-Substituted Benzoates | Compound A | Clean DoM chemistry at C2 position. |

| Stable Pharmaceutical Scaffold | Compound B | High resistance to metabolic/chemical hydrolysis. |

| Lateral Functionalization | Compound B | Allows benzylic functionalization via lateral lithiation. |

References

-

Selective mono-fluorination of diols via a cyclic acetal of N,N-diethyl-4-methoxybenzamide. Suwada, M., Fukuhara, T., & Hara, S. Journal of Fluorine Chemistry, 128(10), 1121-1125 (2007).[3] [3]

-

Directed ortho metalation.[7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Snieckus, V. Chemical Reviews, 90(6), 879-933 (1990).

-

Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide (DEET) hydrolase. Rivera-Cancel, G., et al. PLoS One, 9(1), e86531 (2014). (Provides mechanistic basis for methyl-group steric hindrance in benzamide hydrolysis).

Sources